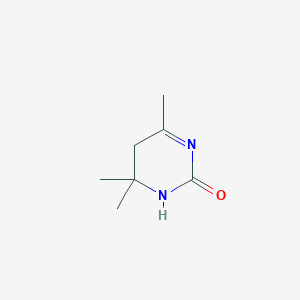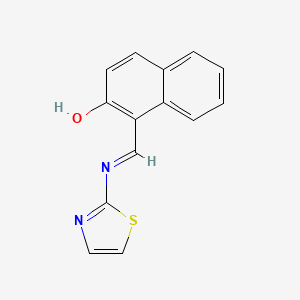
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol is an organic compound that features a thiazole ring and a naphthalene moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the naphthalene moiety is a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol typically involves the condensation of 2-aminothiazole with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the naphthalene moiety, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety contributes to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(Thiazol-2-yliminomethyl)-naphthalen-2-ol can be compared with other similar compounds, such as:
2-(Thiazol-2-yliminomethyl)-phenol: This compound has a similar structure but with a phenol moiety instead of a naphthalene moiety. It exhibits different chemical and biological properties due to the presence of the phenol group.
1-(Thiazol-2-yliminomethyl)-benzene: This compound features a benzene ring instead of a naphthalene ring, leading to variations in its reactivity and applications.
2-(Thiazol-2-yliminomethyl)-quinoline: The quinoline moiety in this compound provides additional aromaticity and potential biological activities compared to the naphthalene moiety.
The uniqueness of this compound lies in its combination of the thiazole and naphthalene structures, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2OS |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-[(E)-1,3-thiazol-2-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H/b16-9+ |
InChI Key |
RPRCLWZSHQECQD-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




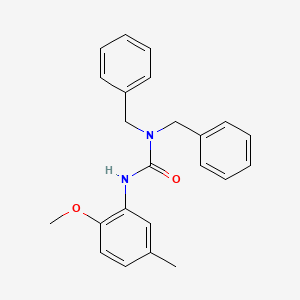
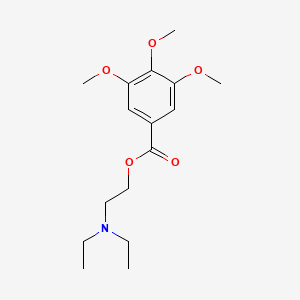

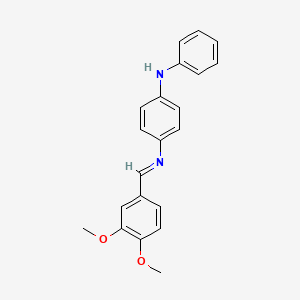
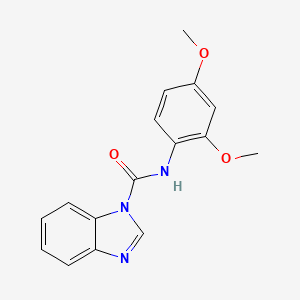

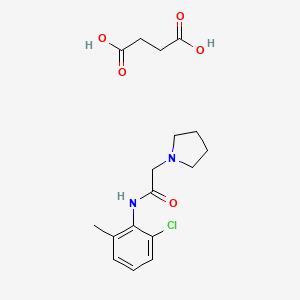
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
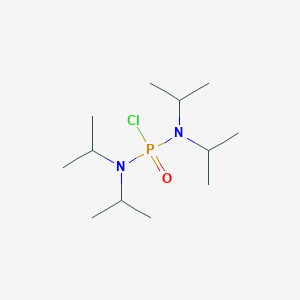
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

